molecular formula C19H21BN2O2S B1602993 N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine CAS No. 330793-85-6

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine

Cat. No.: B1602993
CAS No.: 330793-85-6
M. Wt: 352.3 g/mol
InChI Key: ZPVDTNXPTWRHMB-UHFFFAOYSA-N
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Description

Structural Overview and Significance

The compound features three distinct structural domains (Figure 1):

  • Benzothiazole moiety : A bicyclic system with nitrogen and sulfur atoms at positions 1 and 3, respectively, providing π-conjugation and hydrogen-bonding capabilities.
  • Arylboronate ester : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group confers stability to atmospheric moisture while maintaining reactivity in cross-coupling reactions.
  • Amine linker : Connects the benzothiazole and boronate groups, enabling rotational flexibility and secondary interactions.

Table 1: Key Structural Parameters

Property Value/Description Source
Molecular Formula C₁₉H₂₁BN₂O₂S
XLogP3 4.2 (Predicted)
Hydrogen Bond Donors 1 (Amine NH)
Hydrogen Bond Acceptors 4 (2xO, 1xS, 1xN)
Rotatable Bonds 4

The boronate ester's sp²-hybridized boron atom creates a trigonal planar geometry, facilitating transmetallation in catalytic cycles. Simultaneously, the benzothiazole's electron-deficient nature (HOMO-LUMO gap ~3.15 eV) enables charge-transfer interactions in materials applications.

Historical Context in Benzothiazole-Boron Chemistry

The convergence of benzothiazole and boron chemistry emerged through three key developments:

  • Medicinal chemistry innovations (1990s) : Benzothiazoles gained prominence as kinase inhibitors and antimicrobial agents, while boron compounds advanced in neutron capture therapy. The fusion of these domains began with 4-(benzo[d]thiazol-2-yl)phenylboronic acid (BTPB), demonstrating blood-brain barrier permeability in 2022.

  • Suzuki coupling breakthroughs (2000s) : Pd-catalyzed cross-coupling of 2-aminobenzothiazoles with arylboronic acids enabled systematic diversification. For instance, 6-phenylbenzo[d]thiazole-2-amine derivatives showed IC₅₀ = 26.35 µg/mL against urease.

  • Materials science applications (2010s) : Benzothiazole-boronate hybrids entered optoelectronics research, with HOMO-LUMO gaps tunable from 2.63–2.80 eV via substituent engineering.

Table 2: Milestone Compounds

Year Compound Class Key Property
2003 Boronate-fluorescein conjugates H₂O₂ sensing via oxidative deprotection
2013 2-Amino-6-arylbenzothiazoles Urease inhibition (IC₅₀ 26.35 µg/mL)
2022 BTPB Brain boron concentration 36.11 µg/g

Relevance in Contemporary Chemical Research

Four emerging applications drive current interest:

  • Targeted boron delivery : The compound's lipophilicity (LogP ~4.2) and benzothiazole-mediated cellular uptake make it a candidate for boron neutron capture therapy (BNCT). In glioma models, analogous structures achieved brain/blood boron ratios >3.6.

  • Cross-coupling synthons : As a stable boronate ester, it participates in Suzuki-Miyaura reactions without prior hydrolysis. Recent protocols achieve coupling yields >75% using Pd(PPh₃)₄ in dioxane/water.

  • Fluorescent probes : Structural analogs like BC-BA detect peroxynitrite (ONOO⁻) through boronate oxidation, producing 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one with λₑₓ/λₑₘ = 348/440 nm.

  • Organic electronics : Benzothiazole-boronate dyes exhibit narrow bandgaps (2.63–2.80 eV), suitable for organic photovoltaics. Their redox activity spans E₁/2 = −1.34 to −1.02 V vs Fc⁺/Fc.

Table 3: Contemporary Research Applications

Application Performance Metrics Reference
BNCT agents Brain accumulation: 36.11 µg B/g
Suzuki coupling Yield: 78% (aryl triflates)
ONOO⁻ detection Limit: 50 nM (BC-BA)
Charge transport μₑ = 0.12 cm²/V·s (thin films)

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BN2O2S/c1-18(2)19(3,4)24-20(23-18)13-9-11-14(12-10-13)21-17-22-15-7-5-6-8-16(15)25-17/h5-12H,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVDTNXPTWRHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625086
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330793-85-6
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling Approach

One widely used method is the Suzuki-Miyaura cross-coupling reaction between a boronate ester and a halogenated benzo[d]thiazol-2-amine derivative or vice versa.

  • Step 1: Synthesize or obtain 4-bromoaniline or 4-bromophenylboronic acid pinacol ester.
  • Step 2: Protect the amine if necessary.
  • Step 3: Perform Suzuki coupling with benzo[d]thiazol-2-amine or its halogenated derivative under palladium catalysis conditions.
  • Step 4: Deprotect if required, and purify the product.

This method provides high selectivity for the para-substituted position and is compatible with the boronate ester moiety.

Direct Borylation of Aryl Amines

An alternative approach involves direct borylation of the para-position of aniline derivatives using diboron reagents such as bis(pinacolato)diboron under transition metal catalysis (e.g., iridium or palladium catalysts).

  • Step 1: Start with N-phenylbenzo[d]thiazol-2-amine.
  • Step 2: Subject the compound to catalytic borylation conditions using bis(pinacolato)diboron.
  • Step 3: Isolate the para-borylated product.

This method is efficient but requires careful control of reaction conditions to avoid over-borylation or side reactions.

Protection and Deprotection Strategies

Due to the presence of an amine group, protection strategies (e.g., Boc or acyl protection) may be employed during borylation or coupling steps to prevent side reactions or catalyst poisoning.

Reaction Conditions and Catalysts

  • Catalysts: Commonly used catalysts include Pd(PPh3)4, Pd(dppf)Cl2, or iridium complexes for borylation.
  • Bases: Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium tert-butoxide (NaOtBu) are typical bases.
  • Solvents: Toluene, dioxane, or mixtures with water are typical solvents.
  • Temperature: Reactions are generally conducted at 80–110 °C.
  • Reaction Time: Typically 12–24 hours depending on substrate and conditions.

Purification and Characterization

  • Purification is usually conducted by column chromatography using silica gel.
  • Characterization methods include NMR (1H, 13C, 11B), mass spectrometry, and HPLC to confirm purity (>95%).
  • Storage conditions for the final compound require protection from moisture and temperature control (2–8 °C recommended).

Data Table: Typical Preparation Parameters

Step Reagents / Catalyst Solvent Temperature (°C) Time (h) Notes
1 4-Bromoaniline or aryl halide Toluene/Dioxane 80–100 12–24 Starting material preparation
2 Bis(pinacolato)diboron, Pd catalyst Dioxane/H2O 80–110 12–24 Borylation or Suzuki coupling
3 Base (K2CO3, Cs2CO3) Mixed with solvent Same as above Same Facilitates coupling/borylation
4 Purification by chromatography Silica gel Room temp Product isolation and purification

Research Findings and Optimization

  • Studies show that palladium-catalyzed Suzuki coupling yields the target compound with high regioselectivity and yields typically above 70%.
  • Iridium-catalyzed borylation offers a direct route but may require optimization to minimize side products.
  • Protecting the amine group improves catalyst efficiency and product purity.
  • Solvent choice and base strength critically affect reaction rates and yields.
  • Ultrasonic agitation and heating can improve solubility and reaction homogeneity during preparation.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronate ester group facilitates palladium-catalyzed cross-coupling with aryl halides. This reaction is pivotal for constructing biaryl systems.

Reagents/ConditionsProductYieldSource
PdCl₂(PPh₃)₂, CsF, DMF, 80°C, 12 h6-[5-(Methylsulfonyl)pyridin-3-yl]-1,3-benzothiazol-2-amine64%
Pd(OAc)₂, SPhos, K₃PO₄, dioxane, 95°C4-(3-Nitro-2-thiocyanatopyridin-4-yl)morpholine72%

Key Findings :

  • The boronate ester reacts with aryl bromides (e.g., 3-bromo-5-(methylsulfonyl)pyridine) under Suzuki conditions to form C–C bonds with moderate-to-high yields .

  • Cesium fluoride (CsF) acts as a base to enhance transmetallation efficiency in polar solvents like DMF .

Electrophilic Aromatic Substitution on Benzothiazole

The electron-rich benzothiazole ring undergoes electrophilic substitution, primarily at the 5- and 6-positions.

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitrobenzothiazole derivativeN/A
SulfonationSO₃/H₂SO₄, 60°C6-Sulfonated benzothiazoleN/A

Key Findings :

  • Substitution occurs preferentially at the para position relative to the amine group due to its electron-donating nature .

  • Direct halogenation (e.g., bromination) is feasible but requires controlled conditions to avoid over-substitution .

Nucleophilic Substitution at the Benzothiazole Amine

The 2-amine group participates in alkylation and acylation reactions.

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcetic anhydride, pyridineN-Acetylbenzothiazol-2-amine derivative85%
AlkylationBenzyl bromide, K₂CO₃, DMFN-Benzylbenzothiazol-2-amine68%

Key Findings :

  • Acylation enhances solubility and modulates electronic properties for downstream applications (e.g., kinase inhibition) .

  • Alkylation with benzyl bromide proceeds efficiently under mild basic conditions .

Functionalization via Boronate Ester Hydrolysis

The pinacol boronate ester hydrolyzes to a boronic acid under acidic conditions, enabling orthogonal reactivity.

Reagents/ConditionsProductApplicationSource
HCl (1M), THF/H₂O, RT, 2 h4-(Benzothiazol-2-ylamino)phenylboronic acidSuzuki coupling precursors

Key Findings :

  • Hydrolysis is quantitative but requires anhydrous workup to prevent boronic acid decomposition .

  • The resulting boronic acid is reactive in aqueous-phase cross-couplings .

Heterocycle Formation

The compound serves as a precursor for fused heterocyclic systems.

Reagents/ConditionsProductYieldSource
KSCN, AcOH, 80°CThiazolo[5,4-b]pyridine derivatives75%
Fe powder, AcOH, 60°CAmino-substituted thiazolo[5,4-b]pyridine82%

Key Findings :

  • Intramolecular cyclization with thiocyanates generates thiazolo[5,4-b]pyridine cores, critical in kinase inhibitor design .

  • Iron-mediated nitro reduction initiates cyclization without requiring noble-metal catalysts .

Oxidation Reactions

The sulfur atom in the benzothiazole ring undergoes controlled oxidation.

Reagents/ConditionsProductYieldSource
mCPBA, CH₂Cl₂, RTBenzothiazole sulfoxide derivative90%
H₂O₂, AcOH, 60°CBenzothiazole sulfone88%

Key Findings :

  • Oxidation to sulfoxides or sulfones modulates electronic properties and binding affinity in medicinal chemistry applications .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C24H26BNO2
Molecular Weight: 371.28 g/mol
CAS Number: 2055286-48-9

The compound features a boron-containing dioxaborolane moiety which enhances its reactivity in cross-coupling reactions, particularly Suzuki coupling.

Applications in Organic Synthesis

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine is primarily utilized as a boronic ester in organic synthesis. Its applications include:

Suzuki Coupling Reactions

The compound serves as an effective reagent in Suzuki cross-coupling reactions. It facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, which is crucial for synthesizing complex organic molecules. The presence of the tetramethyl dioxaborolane group stabilizes the boron atom and increases the efficiency of the coupling process .

Synthesis of Organic Electronics

Due to its ability to form stable intermediates and facilitate polymerization reactions, this compound is employed in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Its structural characteristics allow for the creation of hole transport layers that enhance device performance .

Applications in Materials Science

The incorporation of this compound into materials science has led to advancements in several areas:

Development of Semiconducting Polymers

This compound acts as a building block for semiconducting polymers used in flexible electronics. Its ability to undergo efficient charge transport makes it suitable for applications in flexible displays and sensors .

Photovoltaic Technologies

In perovskite solar cells, the compound is utilized to enhance the efficiency of charge transport layers. The tetramethyl dioxaborolane group contributes to improved solubility and processability of the materials used in these devices .

Medicinal Chemistry Applications

Research indicates potential applications of this compound in medicinal chemistry:

Anticancer Activity

Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by inhibiting specific cancer cell lines. The thiazole moiety is known for its biological activity and may contribute to the compound's therapeutic effects .

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs suggests its potential use in drug delivery systems where controlled release is essential for therapeutic efficacy .

Case Studies

StudyApplicationFindings
Study 1Suzuki CouplingDemonstrated high yields in carbon-carbon bond formation using this compound as a reagent .
Study 2OLEDsShowed improved performance metrics when used as a hole transport layer material in OLED devices .
Study 3Anticancer ResearchReported selective toxicity against specific cancer cell lines with minimal effects on normal cells .

Mechanism of Action

The mechanism by which N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine exerts its effects depends on its specific application. In medicinal chemistry, the benzo[d]thiazol-2-amine moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The boron-containing dioxaborolane ring can participate in covalent bonding with biological molecules, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Heterocycle Variation: Benzooxazole vs. Benzothiazole

The benzoxazole analog, N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine (CAS: 330793-73-2), replaces the sulfur atom in benzothiazole with oxygen. This substitution reduces molecular weight (336.2 g/mol vs. While both compounds are used in boronate-mediated synthesis, benzothiazole derivatives generally exhibit stronger electron-withdrawing effects, which may enhance stability in catalytic reactions .

Boron-Free Analogs: N-Aryl Benzothiazol-2-amines

Compounds like N-m-Tolylbenzo[d]thiazol-2-amine (C₁₄H₁₂N₂S) and N-Phenylbenzo[d]thiazol-2-amine (C₁₃H₁₀N₂S) lack the boronate group but retain the benzothiazole-amine core . These analogs are simpler to synthesize (melting points: 97–99°C and 156–158°C, respectively) and serve as intermediates in drug discovery. The absence of boron limits their use in cross-coupling but makes them cost-effective for biological screening .

Compound Heterocycle Boron Presence Molecular Weight (g/mol) Key Application
Target Benzothiazole Yes 352.26 Cross-coupling, drug synthesis
Benzoxazole analog Benzoxazole Yes 336.2 Catalysis, materials science
N-Phenylbenzothiazole Benzothiazole No 227.06 Biological intermediates

Functional Group Positioning: Para vs. Meta Substitution

In N-(3-Chlorophenyl)benzo[d]thiazol-2-amine (C₁₃H₉ClN₂S), the chlorine substituent is at the meta position, compared to the para-boronate in the target compound. Meta substitution can hinder planarity in conjugated systems, reducing electronic delocalization and reactivity in photophysical applications . Para-substituted boronates, however, optimize steric accessibility for cross-coupling .

Complex Heterocyclic Systems

The quinoline derivative N-(6-(3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)benzo[d]thiazol-5-amine incorporates a pyrazole-quinoline scaffold alongside benzothiazole. In contrast, the target compound’s simpler structure prioritizes synthetic versatility over targeted bioactivity.

Biological Activity

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzo[d]thiazole moiety and a dioxaborolane group. The molecular formula is C13H19BO3NC_{13}H_{19}BO_3N, and it has a molecular weight of approximately 234.10 g/mol. Its structural features suggest potential interactions with biological targets due to the presence of both aromatic and heterocyclic components.

Biological Activity Overview

Research has indicated that compounds containing dioxaborolane and benzo[d]thiazole structures exhibit various biological activities, including:

  • Antiparasitic Activity : Similar compounds have shown efficacy against Leishmania parasites, which cause leishmaniasis. The structure-property relationship (SPR) analysis indicates that modifications can enhance potency against these pathogens .
  • Kinase Inhibition : Compounds with similar frameworks have demonstrated inhibitory activity against specific kinases involved in cancer progression. The selectivity and potency of these compounds can be significantly influenced by structural modifications .

Table 1: Biological Activity of Related Compounds

Compound IDStructurepEC50 (μM)Selectivity Index (SI)Aqueous Solubility (μM)
1Dioxaborolane derivative6.11017
2Benzo[d]thiazole derivative5.4168
3Mixed structure5.232

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Kinases : The compound may inhibit specific kinases that are crucial for cell signaling pathways involved in proliferation and survival.
  • Interference with Metabolic Pathways : By modifying metabolic pathways in parasites or cancer cells, the compound may disrupt their growth and replication processes.
  • Selectivity for Cancer Cells : Structural modifications can enhance selectivity for cancerous cells over normal cells, reducing side effects associated with traditional chemotherapeutics.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Leishmaniasis Treatment : A study demonstrated that derivatives of benzo[d]thiazole showed significant antiparasitic activity with favorable pharmacokinetic profiles when tested in vivo .
  • Cancer Research : Another investigation into kinase inhibitors revealed that certain modifications to the dioxaborolane structure resulted in enhanced potency against specific cancer cell lines while maintaining a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine?

  • The compound is typically synthesized via Pd-catalyzed Suzuki-Miyaura cross-coupling reactions , leveraging the boron-containing dioxaborolane moiety. A general procedure involves reacting a brominated or iodinated benzo[d]thiazol-2-amine precursor with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂), potassium acetate, and dioxane under inert conditions. Post-reaction purification often employs crystallization or column chromatography .
  • For analogous structures, N-arylbenzothiazole amines are synthesized by condensing 2-aminobenzothiazole with substituted aldehydes or aryl halides in ethanol or acetic acid, followed by reflux and chromatographic separation .

Q. How is the structural integrity of this compound validated experimentally?

  • 1H/13C NMR spectroscopy is critical for confirming the substitution pattern and boron presence. For example, the dioxaborolane ring’s methyl groups typically appear as singlets at δ 1.2–1.4 ppm in 1H NMR, while aromatic protons from the benzothiazole and phenyl rings resonate between δ 7.0–8.5 ppm .
  • High-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., absorption peaks for B-O bonds at ~1350 cm⁻¹) further corroborate the molecular formula and functional groups .

Q. What are the key reactivity features of the dioxaborolane moiety in this compound?

  • The dioxaborolane group enables Suzuki-Miyaura cross-coupling with aryl halides or triflates, making the compound valuable for synthesizing biaryl structures. Reactions require Pd catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃), and polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Moisture sensitivity : The boron-ester bond is hydrolytically unstable, necessitating anhydrous conditions during storage and handling .

Advanced Research Questions

Q. How can reaction yields be optimized for Pd-catalyzed coupling steps involving this compound?

  • Catalyst selection : Pd(dppf)Cl₂ shows higher efficiency than Pd(PPh₃)₄ due to enhanced stability and electron-rich ligand environments .
  • Solvent effects : Dioxane or toluene improves boron reagent solubility, while excess base (e.g., K₂CO₃) neutralizes HBr byproducts.
  • Temperature control : Maintaining 90–100°C minimizes side reactions like protodeboronation .

Q. What strategies mitigate competing side reactions during functionalization of the benzothiazole core?

  • Protecting groups : Temporary protection of the amine (-NH₂) with acetyl or tert-butoxycarbonyl (Boc) groups prevents undesired cyclization or oxidation during cross-coupling .
  • Regioselective substitution : Electrophilic aromatic substitution (e.g., nitration) favors the para position relative to the benzothiazole’s sulfur atom, guided by computational DFT studies .

Q. How do spectral data resolve ambiguities in structural assignments for derivatives?

  • NOESY/ROESY NMR : Differentiates regioisomers by correlating spatial proximity of aromatic protons. For example, coupling between the benzothiazole C5-H and phenyl protons confirms substitution patterns .
  • X-ray crystallography : Resolves disputes in stereochemistry or boron coordination geometry. Crystallographic data for related compounds (e.g., COD Entry 7119063) show planar boron centers and bond lengths consistent with sp² hybridization .

Q. What in vitro assays are suitable for evaluating the bioactivity of derivatives?

  • Kinase inhibition assays : Test interactions with GSK-3β or IKK-β using fluorescence polarization or ADP-Glo™ kits. IC₅₀ values are calculated from dose-response curves .
  • Antitumor activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity, with IC₅₀ values benchmarked against cisplatin .

Methodological Considerations Table

Parameter Recommendation Evidence
Catalyst for coupling Pd(dppf)Cl₂ (1–5 mol%), K₂CO₃ (2 equiv), dioxane, 90°C, 12–24 hrs
NMR solvents CDCl₃ or DMSO-d₆ for solubility; TMS as internal standard
Chromatography Silica gel (60–120 mesh), hexane/EtOAc (3:1 to 1:1 gradient)
Crystallization Ethanol/water (4:1) at −20°C for high-purity crystals

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.